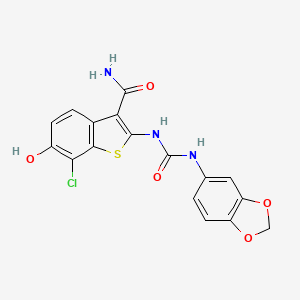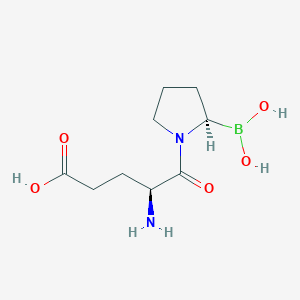
(S)-4-amino-5-((R)-2-boronopyrrolidin-1-yl)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PT-630 is a compound known for its applications in various fields, including medicine and materials science. It is a platinum-based compound that has shown significant potential in therapeutic applications, particularly in cancer treatment. PT-630 is a derivative of platinum compounds, which are well-known for their antitumor properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PT-630 involves the reaction of platinum with organic ligands. One common method is the cyclometallation reaction, which activates chemically inert carbon-hydrogen bonds to form a platinum-carbon bond. This reaction typically requires a platinum precursor, an organic ligand, and a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, PT-630 is produced using large-scale reactors that allow for precise control of reaction conditions. The process involves the use of high-purity platinum and organic ligands to ensure the quality and consistency of the final product. The reaction mixture is typically heated to a specific temperature and maintained under an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: PT-630 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its applications in different fields.
Common Reagents and Conditions:
Oxidation: PT-630 can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction is typically carried out in an aqueous medium at room temperature.
Reduction: Reduction of PT-630 can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction is usually performed in an organic solvent under controlled temperature conditions.
Substitution: PT-630 can undergo substitution reactions with various nucleophiles, such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of PT-630 can yield platinum oxides, while reduction can produce platinum nanoparticles. Substitution reactions can result in the formation of new platinum complexes with different ligands .
Scientific Research Applications
PT-630 has a wide range of scientific research applications, including:
Chemistry: PT-630 is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: In biological research, PT-630 is used to study the interactions between platinum compounds and biological molecules.
Medicine: PT-630 has shown promise as an anticancer agent. It works by binding to DNA and disrupting the replication process, leading to the death of cancer cells.
Industry: PT-630 is used in the production of high-performance materials, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of PT-630 involves its interaction with cellular components, particularly DNA. PT-630 binds to the DNA molecule, forming platinum-DNA adducts. These adducts prevent the replication and transcription of DNA, leading to the apoptosis (programmed cell death) of cancer cells. The compound also interacts with various proteins and enzymes involved in DNA repair, further enhancing its anticancer effects .
Comparison with Similar Compounds
PT-630 is unique compared to other platinum-based compounds due to its specific structure and reactivity. Similar compounds include:
Cisplatin: A widely used anticancer drug that also forms platinum-DNA adducts but has different side effects and resistance mechanisms.
Carboplatin: Another platinum-based anticancer drug with a similar mechanism of action but different pharmacokinetic properties.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer, known for its distinct side effect profile and efficacy.
PT-630 stands out due to its enhanced stability and reduced side effects compared to these compounds. Its unique structure allows for more effective binding to DNA and other cellular targets, making it a promising candidate for further research and development .
Properties
CAS No. |
864074-51-1 |
|---|---|
Molecular Formula |
C9H17BN2O5 |
Molecular Weight |
244.06 g/mol |
IUPAC Name |
(4S)-4-amino-5-[(2R)-2-boronopyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C9H17BN2O5/c11-6(3-4-8(13)14)9(15)12-5-1-2-7(12)10(16)17/h6-7,16-17H,1-5,11H2,(H,13,14)/t6-,7-/m0/s1 |
InChI Key |
DMTPQYQQHYOTQM-BQBZGAKWSA-N |
Isomeric SMILES |
B([C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)N)(O)O |
Canonical SMILES |
B(C1CCCN1C(=O)C(CCC(=O)O)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-[7-[3-(4-cyanophenoxy)-2-hydroxypropyl]-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]ethyl]carbamate](/img/structure/B10826938.png)
![(6R,7R)-7-[[(2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-3-[[4-(2-sulfonatoethyl)pyridin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10826942.png)
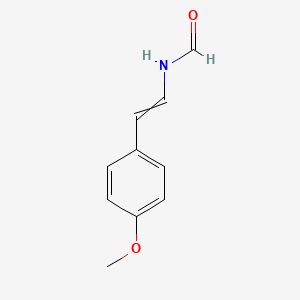
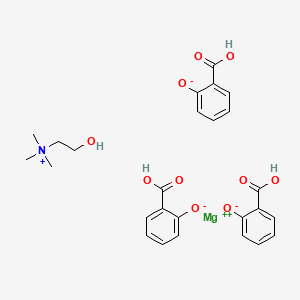
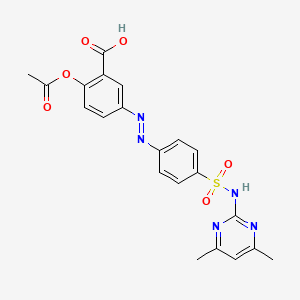
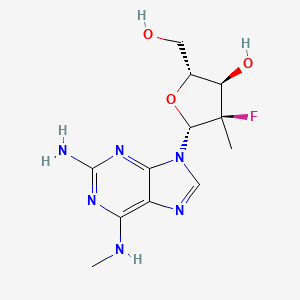
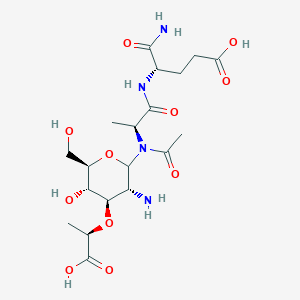
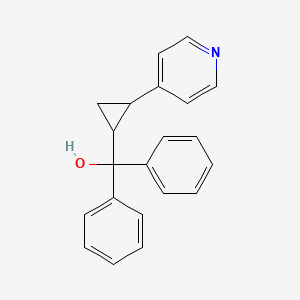
![N-(2,6-Diisopropylphenyl)-N'-[(1-phenylcyclopentyl)methyl]urea](/img/structure/B10826998.png)
![11,13-dimethyl-12-thia-3,4-diazatricyclo[8.3.0.02,6]trideca-1(13),2(6),4,10-tetraene](/img/structure/B10827001.png)
![(3R)-1-(4-chlorophenyl)-3-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]pyrrolidin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B10827003.png)
![(3R)-3-[(1S)-1-(3,4-dichlorophenyl)-3-[4-[2-[(S)-methylsulfinyl]phenyl]piperidin-1-yl]propyl]-2-ethyl-3H-isoindol-1-one](/img/structure/B10827019.png)
![2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B10827031.png)
